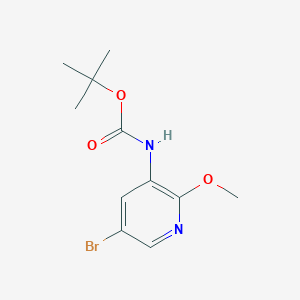
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as bromine, methoxy, and carbamate. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of the methoxy and carbamate groups. One common synthetic route includes the following steps:
Bromination: A pyridine derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The brominated pyridine is then reacted with a methoxy group donor, such as sodium methoxide, to introduce the methoxy group.
Carbamoylation: Finally, the methoxylated pyridine is treated with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
科学研究应用
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
作用机制
The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various binding interactions with enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
生物活性
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 303.15 g/mol. The compound features a pyridine ring substituted with a tert-butyl group, a bromine atom, and a methoxy group, contributing to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can modulate biochemical pathways critical for cellular functions. For example, preliminary studies indicate potential inhibitory effects on cancer-related enzymes, suggesting its role in anticancer therapy.
- Binding Affinity : Interaction studies using molecular docking techniques have shown that the compound exhibits significant binding affinity to various proteins, which may enhance its pharmacological efficacy. The presence of bromine and methoxy groups can influence lipophilicity and steric properties, facilitating better interaction with target sites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in several cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values indicating effective dose-response relationships.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess antimicrobial properties:
- Research Findings : Compounds with similar structures have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This raises the possibility that this compound could be explored as a potential antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | Chlorine substitution | Moderate anticancer activity |
| Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Hydroxyl group present | Enhanced solubility and selectivity |
| Tert-butyl 5-(trifluoromethyl)pyridin-4-ylcarbamate | Trifluoromethyl group | Increased binding affinity to proteins |
This table illustrates how variations in substituents can affect biological activity, highlighting the importance of structure–activity relationships (SAR) in drug design.
属性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
InChI 键 |
RFEJJDLKRXKTNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















